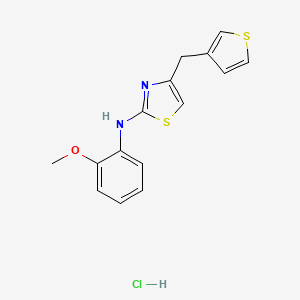

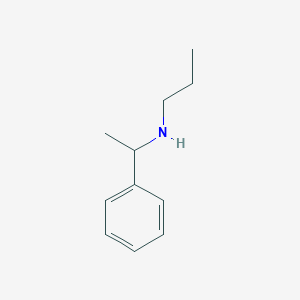

3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

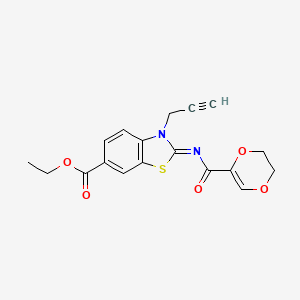

The compound "3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid methyl ester" is a fluorinated organic molecule that is structurally related to hydroxybutyric acid esters and phenylbutyric acid esters. It is characterized by the presence of a hydroxy group, a phenyl group, and multiple fluorine atoms, which can significantly alter its chemical and physical properties compared to non-fluorinated analogs.

Synthesis Analysis

The synthesis of related fluorinated esters often involves the use of fluorinated reagents or the introduction of fluorine atoms into the molecule at a later stage. For example, pentafluorobenzoic anhydride has been used as a derivatizing agent for alcohols to prepare pentafluorobenzoate derivatives, which could be a relevant method for synthesizing the pentafluorinated ester . Additionally, the synthesis of trifluorinated esters has been achieved through asymmetric routes involving heterochiral crystallization and Baeyer-Villiger oxidation, which may be adaptable for the synthesis of pentafluorinated esters .

Molecular Structure Analysis

The molecular structure of fluorinated esters can be determined using techniques such as X-ray crystallography. For instance, the structure of a related compound, (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, was elucidated using this method . The presence of fluorine atoms is likely to influence the molecular geometry and electronic distribution, potentially leading to unique intermolecular interactions and crystal packing.

Chemical Reactions Analysis

Fluorinated esters can participate in various chemical reactions. The presence of the ester functional group allows for reactions such as hydrolysis, transesterification, and lactonization. For example, the methyl and ethyl esters of 4-hydroxybutyric acid can cyclize to form γ-butyrolactone, a reaction that might be relevant to the pentafluorinated ester under consideration . Moreover, the reactivity of the fluorinated aromatic ring could differ from non-fluorinated analogs, affecting the outcome of electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into organic molecules typically increases their lipophilicity and chemical stability. This is due to the high electronegativity and the small size of fluorine, which allows for strong carbon-fluorine bonds. The physical properties such as boiling point, melting point, and solubility are also influenced by the degree of fluorination. For instance, the gas chromatographic properties of methyl esters of hydroxycarboxylic acids have been studied, and the electron-capture detection method could be applicable for analyzing the physical properties of the pentafluorinated ester . Additionally, the liquid-crystalline properties of fluorinated benzoate derivatives have been investigated, which may provide insights into the phase behavior of similar fluorinated esters .

Safety and Hazards

特性

IUPAC Name |

methyl 3,3,4,4,4-pentafluoro-2-hydroxy-2-phenylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F5O3/c1-19-8(17)9(18,7-5-3-2-4-6-7)10(12,13)11(14,15)16/h2-6,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCLXHLLXUILND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)(C(C(F)(F)F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B3017750.png)

![(E)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3017761.png)

![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B3017766.png)